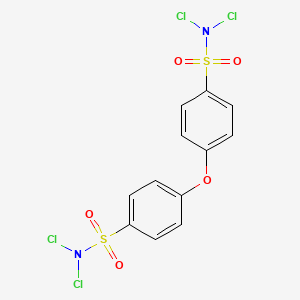
4,4'-oxybis(N,N-dichlorobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring two benzene rings connected by an oxygen atom and each benzene ring substituted with a dichlorosulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) typically involves the reaction of 4,4’-oxybis(benzenesulfonyl chloride) with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorosulfonamide groups are replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as water, methanol, and chloroacetamide, leading to the formation of addition products.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include dichloroethylene, trichloroethylene, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane .
Major Products Formed
The major products formed from the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include bissulfony limines and various addition products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves its ability to undergo nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of highly electrophilic intermediates that can react with various nucleophiles, leading to the modification of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dichlorobenzenesulfonamide): Similar structure but with a methylene bridge instead of an oxygen atom.
N,N,N’,N’-Tetrachlorobiphenyl-4,4’-disulfonamide: Another related compound with a biphenyl structure.
Uniqueness
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is unique due to the presence of the oxygen bridge between the benzene rings, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
41596-22-9 |
|---|---|
Fórmula molecular |
C12H8Cl4N2O5S2 |
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
N,N-dichloro-4-[4-(dichlorosulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl4N2O5S2/c13-17(14)24(19,20)11-5-1-9(2-6-11)23-10-3-7-12(8-4-10)25(21,22)18(15)16/h1-8H |
Clave InChI |
GQPBQLQKGJPOJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(Cl)Cl)S(=O)(=O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


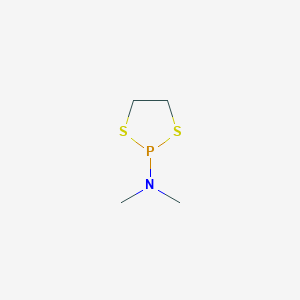
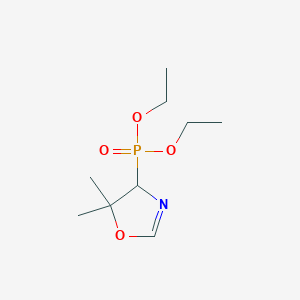
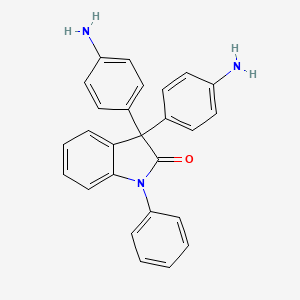
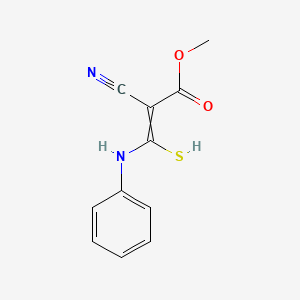
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
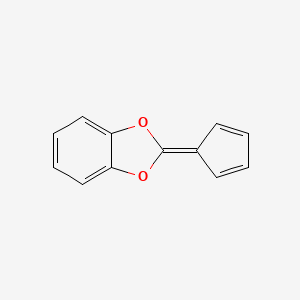
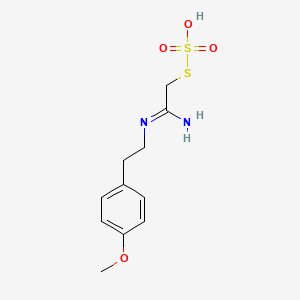
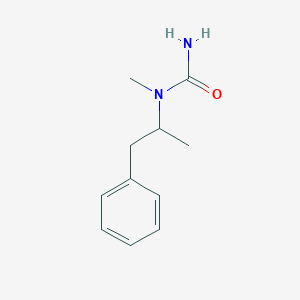
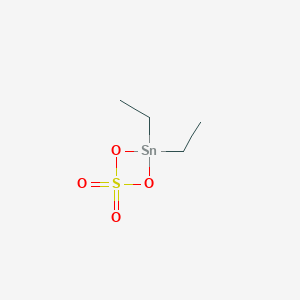
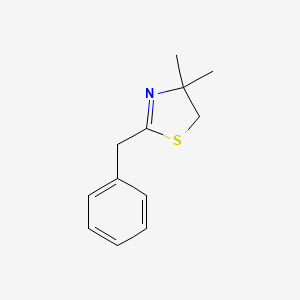


methanone](/img/structure/B14651417.png)
